1,2:5,6-DI-O-ISOPROPYLIDENE-ALPHA-D-RIBO-3-HEXOFURANOSE-3-ULOSE MONOHYDRATE 1,2:5,6-DI-O-ISOPROPYLIDENE-ALPHA-D-RIBO-3-HEXOFURANOSE-3-ULOSE MONOHYDRATE
Brand Name: Vulcanchem
CAS No.: 10578-85-5
VCID: VC0082296
InChI: InChI=1S/C12H20O7/c1-10(2)15-5-6(17-10)7-12(13,14)8-9(16-7)19-11(3,4)18-8/h6-9,13-14H,5H2,1-4H3/t6-,7+,8-,9+/m0/s1
SMILES: CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)(O)O)C
Molecular Formula: C12H22O8
Molecular Weight: 276.28 g/mol

1,2:5,6-DI-O-ISOPROPYLIDENE-ALPHA-D-RIBO-3-HEXOFURANOSE-3-ULOSE MONOHYDRATE

CAS No.: 10578-85-5

Main Products

VCID: VC0082296

Molecular Formula: C12H22O8

Molecular Weight: 276.28 g/mol

1,2:5,6-DI-O-ISOPROPYLIDENE-ALPHA-D-RIBO-3-HEXOFURANOSE-3-ULOSE MONOHYDRATE - 10578-85-5

CAS No. 10578-85-5
Product Name 1,2:5,6-DI-O-ISOPROPYLIDENE-ALPHA-D-RIBO-3-HEXOFURANOSE-3-ULOSE MONOHYDRATE
Molecular Formula C12H22O8
Molecular Weight 276.28 g/mol
IUPAC Name (3aR,5R,6aS)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole-6,6-diol
Standard InChI InChI=1S/C12H20O7/c1-10(2)15-5-6(17-10)7-12(13,14)8-9(16-7)19-11(3,4)18-8/h6-9,13-14H,5H2,1-4H3/t6-,7+,8-,9+/m0/s1
Standard InChIKey BGNGIHFLGJGMFF-UYXSQOIJSA-N
Isomeric SMILES CC1(OC[C@H](O1)[C@@H]2C([C@@H]3[C@H](O2)OC(O3)(C)C)(O)O)C
SMILES CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)(O)O)C
Canonical SMILES CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)(O)O)C
PubChem Compound 26518192
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator